N-(sec-Butyl)-2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
WAY-329340 is a compound known for its ABL kinase inhibiting activities. It is often used as a Src-bcr-Abl inhibitor in various scientific research applications .
Chemical Reactions Analysis
WAY-329340 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-329340 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Employed in cellular studies to understand the role of ABL kinases in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal kinase activity, such as certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-329340 exerts its effects by inhibiting ABL kinases. These kinases are involved in various cellular processes, including cell division, differentiation, and survival. By inhibiting these kinases, WAY-329340 can disrupt these processes, leading to the suppression of abnormal cell growth and proliferation. The molecular targets and pathways involved include the Src-bcr-Abl pathway, which is often implicated in certain types of cancer .
Comparison with Similar Compounds
WAY-329340 is unique in its specific inhibition of ABL kinases. Similar compounds include:
Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src and ABL kinase inhibitor with broader activity against various kinases.
Nilotinib: A selective ABL kinase inhibitor with improved efficacy and safety profile compared to earlier inhibitors.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-5-15(2)25-23(28)21-17-11-6-7-12-18(17)24(29)27(4)22(21)19-14-26(3)20-13-9-8-10-16(19)20/h6-15,21-22H,5H2,1-4H3,(H,25,28) |
InChI Key |
DWBULRIHHPDXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1C(N(C(=O)C2=CC=CC=C12)C)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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